molecular formula C12H17NO2 B13664924 1-(3,5-Dimethoxybenzyl)azetidine

1-(3,5-Dimethoxybenzyl)azetidine

Cat. No.: B13664924
M. Wt: 207.27 g/mol
InChI Key: RWQSEOBFUHXPPX-UHFFFAOYSA-N
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Description

1-(3,5-Dimethoxybenzyl)azetidine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3,5-Dimethoxybenzyl)azetidine can be synthesized through various methods. . This method efficiently produces functionalized azetidines. Another method involves the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper(II) triflate, which rapidly provides bis-functionalized azetidines .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial settings are often proprietary and may vary depending on the manufacturer.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dimethoxybenzyl)azetidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(3,5-Dimethoxybenzyl)azetidine has various applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethoxybenzyl)azetidine involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to engage in specific chemical reactions, leading to its effects. The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

1-(3,5-Dimethoxybenzyl)azetidine can be compared with other azetidines and related compounds:

Biological Activity

1-(3,5-Dimethoxybenzyl)azetidine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound features a four-membered azetidine ring with a 3,5-dimethoxybenzyl substituent, which may enhance its biological activity through specific interactions with molecular targets.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H17NO2\text{C}_{12}\text{H}_{17}\text{N}O_{2}

This structure includes:

  • Azetidine Ring : A four-membered nitrogen-containing ring.
  • 3,5-Dimethoxybenzyl Group : Enhances solubility and may influence biological interactions.

The presence of methoxy groups contributes to its lipophilicity and may affect the compound's pharmacokinetics and pharmacodynamics.

Biological Activity

Research indicates that this compound exhibits various biological activities, including potential anticancer properties. Preliminary studies suggest that it interacts with several biological targets, which may lead to beneficial effects in drug discovery and development.

The compound's mechanism of action is under investigation, with studies focusing on its ability to engage with specific biochemical pathways. For instance, azetidine derivatives have shown promise in inhibiting the STAT3 signaling pathway, which is often constitutively active in various cancers. The inhibition of this pathway could potentially reduce tumor cell proliferation and survival .

Case Studies and Research Findings

Several studies have explored the biological activity of azetidine derivatives similar to this compound:

  • Anticancer Activity : In vitro assays demonstrated that certain azetidine derivatives can inhibit the growth of breast cancer cell lines (MDA-MB-231 and MDA-MB-468) by targeting the STAT3 pathway. The most active compounds showed IC50 values ranging from 0.52 μM to 2.22 μM for STAT3 inhibition .
  • Antibacterial Activity : Some azetidine derivatives have been evaluated for their antibacterial properties against Gram-positive strains. Modifications to the azetidine structure have resulted in improved lipophilicity and enhanced antibacterial activity compared to traditional antibiotics .

Data Table: Comparative Biological Activities

The following table summarizes the biological activities of various azetidine compounds related to this compound:

Compound NameBiological ActivityIC50/EC50 Values
This compoundPotential anticancer agentNot yet determined
Azetidine-2-carboxamideSTAT3 inhibitionIC50 = 0.52 μM
Azetidine derivativesAntibacterial (Gram-positive)MIC values vary
Methyl ester analogues of azetidinesImproved cellular activityEC50 = 1.8 μM

Synthesis and Future Directions

The synthesis of this compound involves various methodologies that optimize yield and purity. Current research focuses on developing more efficient synthetic routes while exploring the compound's full therapeutic potential.

Future studies should aim to:

  • Conduct detailed pharmacological evaluations.
  • Investigate the compound's interaction with other biological targets.
  • Explore its efficacy in vivo to assess its therapeutic potential comprehensively.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

1-[(3,5-dimethoxyphenyl)methyl]azetidine

InChI

InChI=1S/C12H17NO2/c1-14-11-6-10(7-12(8-11)15-2)9-13-4-3-5-13/h6-8H,3-5,9H2,1-2H3

InChI Key

RWQSEOBFUHXPPX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)CN2CCC2)OC

Origin of Product

United States

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